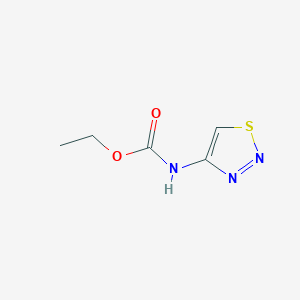
Ethyl 1,2,3-thiadiazol-4-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,2,3-thiadiazol-4-ylcarbamate is a chemical compound with the molecular formula C5H7N3O2S It is a member of the thiadiazole family, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,3-thiadiazol-4-ylcarbamate typically involves the reaction of ethyl carbamate with a thiadiazole derivative. One common method is the cyclization of ethyl carbamate with thiosemicarbazide under acidic conditions, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 1,2,3-thiadiazol-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.
科学的研究の応用
Ethyl 1,2,3-thiadiazol-4-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 1,2,3-thiadiazol-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes, leading to antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms.
類似化合物との比較
Similar Compounds
Benzyl 1,2,3-thiadiazol-4-ylcarbamate: Similar in structure but with a benzyl group instead of an ethyl group.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Uniqueness
Ethyl 1,2,3-thiadiazol-4-ylcarbamate is unique due to its specific ethyl group, which may influence its solubility, reactivity, and biological activity compared to other thiadiazole derivatives. Its unique properties make it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
4100-29-2 |
|---|---|
分子式 |
C5H7N3O2S |
分子量 |
173.20 g/mol |
IUPAC名 |
ethyl N-(thiadiazol-4-yl)carbamate |
InChI |
InChI=1S/C5H7N3O2S/c1-2-10-5(9)6-4-3-11-8-7-4/h3H,2H2,1H3,(H,6,9) |
InChIキー |
CBFRLNIFUGURTG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CSN=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


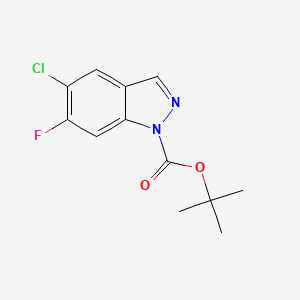
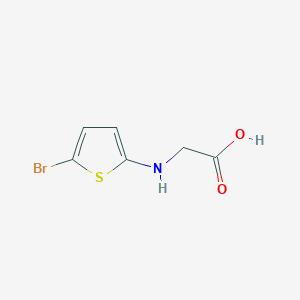

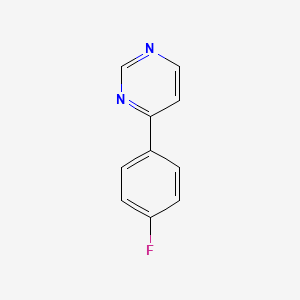

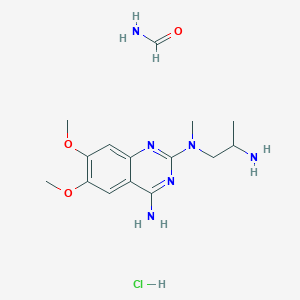
![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
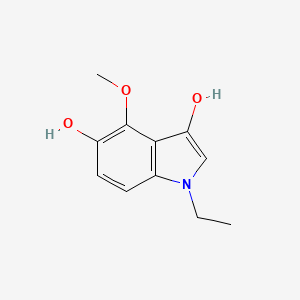
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)

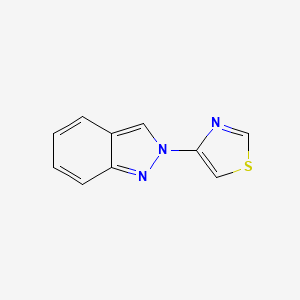
![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-2-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13111420.png)

![2-([2,2'-Bipyridin]-5-yl)aniline](/img/structure/B13111431.png)
